N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide
Description
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it a valuable component in the design of photoluminescent materials and other advanced materials.
Properties
IUPAC Name |
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c28-22(16-6-9-23-10-7-16)24-19-3-1-2-17-14-27(11-8-18(17)19)13-15-4-5-20-21(12-15)26-29-25-20/h1-7,9-10,12H,8,11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPOEUXXRAMCJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)NC(=O)C3=CC=NC=C3)CC4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the benzothiadiazole can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of photoluminescent materials and organic semiconductors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells
Mechanism of Action
The mechanism of action of N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety’s electron-withdrawing properties can influence the electronic properties of the compound, making it effective in modulating biological pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar electron-withdrawing properties.
2,1,3-Benzoxadiazole: Another analog with oxygen instead of sulfur, affecting its electronic properties.
4-Nitro-2,1,3-benzothiadiazole: A derivative with a nitro group, enhancing its reactivity in certain reactions
Uniqueness
N-[2-(2,1,3-benzothiadiazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]pyridine-4-carboxamide is unique due to its combination of the benzothiadiazole moiety with isoquinoline and pyridine carboxamide groups. This unique structure imparts distinct electronic and photophysical properties, making it valuable in various advanced applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
